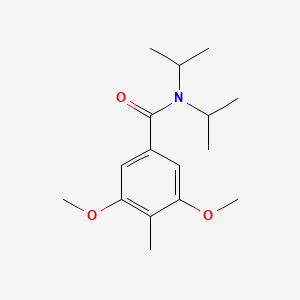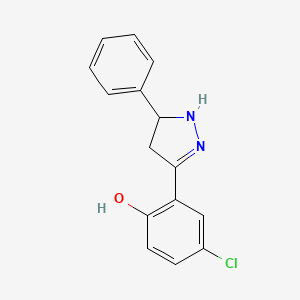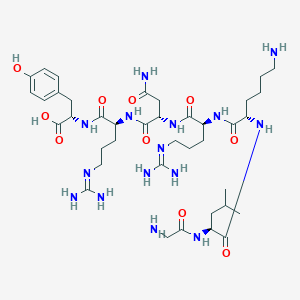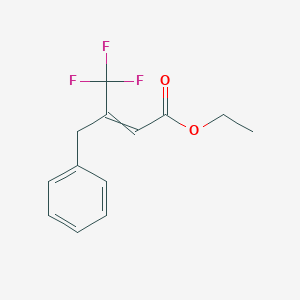
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a trifluorobut-2-enoate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate typically involves the reaction of benzyl chloride with trifluorobut-2-enoic acid in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate finds applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic outcomes.
Comparación Con Compuestos Similares
Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
This compound: Contains a trifluoromethyl group.
Ethyl 3-benzyl-4,4,4-difluorobut-2-enoate: Similar structure but with one less fluorine atom.
Ethyl 3-benzyl-4,4,4-trichlorobut-2-enoate: Contains chlorine atoms instead of fluorine.
These compounds differ in their reactivity and applications due to the presence of different substituents.
Propiedades
Número CAS |
198632-96-1 |
|---|---|
Fórmula molecular |
C13H13F3O2 |
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)9-11(13(14,15)16)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clave InChI |
PORFCWIMSXAPCN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CC1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


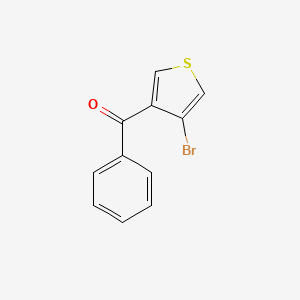
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
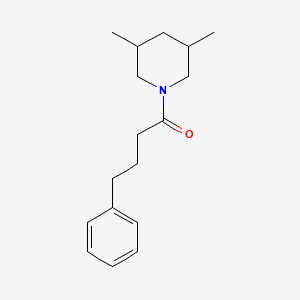
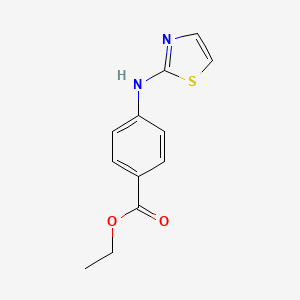
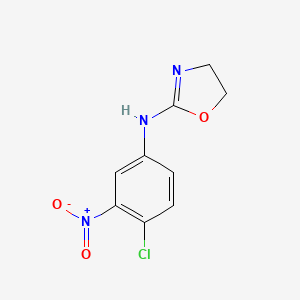
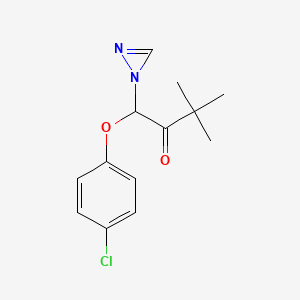
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
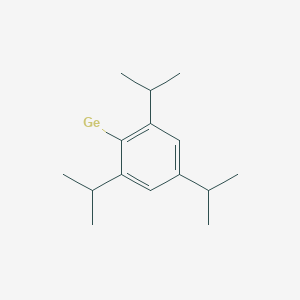
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
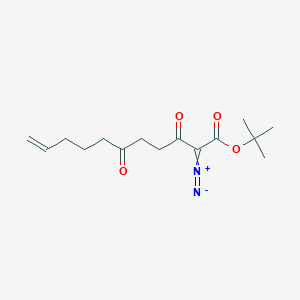
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
